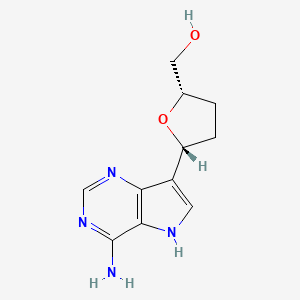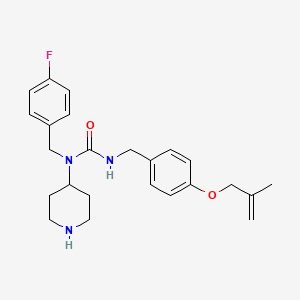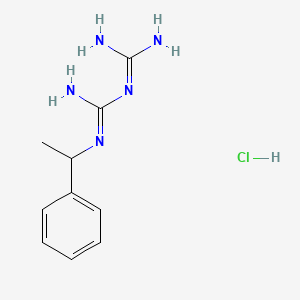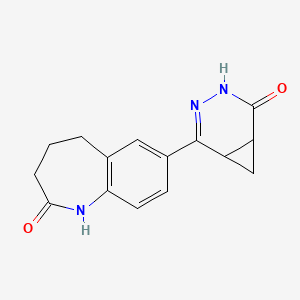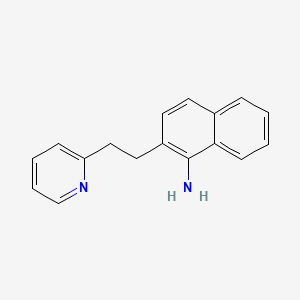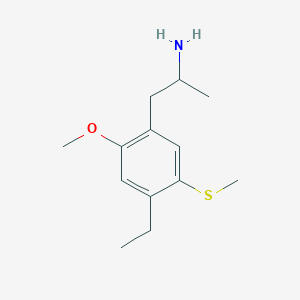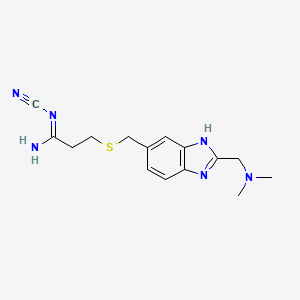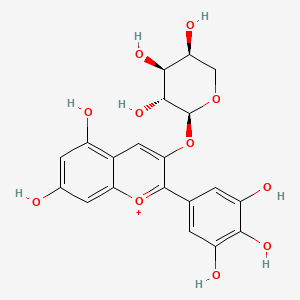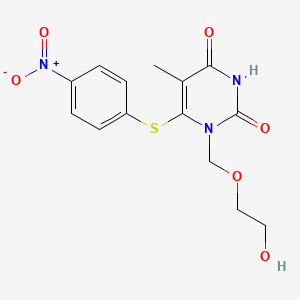
1-((2-Hydroxyethoxy)methyl)-6-((4-nitrophenyl)thio)thymine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((2-Hydroxyethoxy)methyl)-6-((4-nitrophenyl)thio)thymine is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a thymine base modified with a hydroxyethoxy methyl group and a nitrophenyl thio group. These modifications impart distinct chemical and biological properties to the compound, making it a subject of study in chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 1-((2-Hydroxyethoxy)methyl)-6-((4-nitrophenyl)thio)thymine involves several steps, typically starting with the modification of the thymine base. The hydroxyethoxy methyl group is introduced through a reaction with ethylene oxide, while the nitrophenyl thio group is added via a nucleophilic substitution reaction with 4-nitrophenyl thiol. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the reactions. Industrial production methods may involve scaling up these reactions using continuous flow techniques to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1-((2-Hydroxyethoxy)methyl)-6-((4-nitrophenyl)thio)thymine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl thio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The hydroxyethoxy methyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like palladium on carbon, and nucleophiles like sodium hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-((2-Hydroxyethoxy)methyl)-6-((4-nitrophenyl)thio)thymine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with DNA and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of antiviral drugs.
Industry: It is used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 1-((2-Hydroxyethoxy)methyl)-6-((4-nitrophenyl)thio)thymine involves its interaction with biological molecules. The compound can intercalate into DNA, disrupting its structure and function. The nitrophenyl thio group can also form covalent bonds with proteins, affecting their activity. These interactions can lead to various biological effects, including inhibition of viral replication and modulation of cellular processes.
Comparación Con Compuestos Similares
1-((2-Hydroxyethoxy)methyl)-6-((4-nitrophenyl)thio)thymine can be compared with other thymine derivatives, such as:
5-Fluorouracil: A widely used anticancer drug that also targets DNA.
Azidothymidine (AZT): An antiviral drug used in the treatment of HIV.
Thymidine: A naturally occurring nucleoside involved in DNA synthesis. The uniqueness of this compound lies in its specific modifications, which confer distinct chemical and biological properties not found in other thymine derivatives.
Propiedades
Número CAS |
125056-68-0 |
|---|---|
Fórmula molecular |
C14H15N3O6S |
Peso molecular |
353.35 g/mol |
Nombre IUPAC |
1-(2-hydroxyethoxymethyl)-5-methyl-6-(4-nitrophenyl)sulfanylpyrimidine-2,4-dione |
InChI |
InChI=1S/C14H15N3O6S/c1-9-12(19)15-14(20)16(8-23-7-6-18)13(9)24-11-4-2-10(3-5-11)17(21)22/h2-5,18H,6-8H2,1H3,(H,15,19,20) |
Clave InChI |
DMIJQUAVCBQQQV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N(C(=O)NC1=O)COCCO)SC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


